molecular formula C18H32O3 B14738513 2-Butoxyethyl 6-(cyclohex-2-en-1-yl)hexanoate CAS No. 6316-59-2

2-Butoxyethyl 6-(cyclohex-2-en-1-yl)hexanoate

Cat. No.: B14738513
CAS No.: 6316-59-2
M. Wt: 296.4 g/mol
InChI Key: COGBNPPQNRXZLA-UHFFFAOYSA-N
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Description

2-Butoxyethyl 6-(cyclohex-2-en-1-yl)hexanoate is a chemical compound known for its unique structure and properties. It is a member of the ester family, characterized by the presence of an ester functional group. This compound has a molecular mass of 296.23514488399996 daltons .

Preparation Methods

The synthesis of 2-Butoxyethyl 6-(cyclohex-2-en-1-yl)hexanoate typically involves esterification reactions. One common method is the reaction between 6-(cyclohex-2-en-1-yl)hexanoic acid and 2-butoxyethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial production methods may involve continuous flow processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This method enhances the efficiency and scalability of the production process.

Chemical Reactions Analysis

2-Butoxyethyl 6-(cyclohex-2-en-1-yl)hexanoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically leads to the formation of carboxylic acids or ketones, depending on the reaction conditions.

    Reduction: Reduction of this ester can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). The reduction usually results in the formation of the corresponding alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the ester functional group, leading to the formation of various substituted products. Common reagents for these reactions include alkyl halides and nucleophiles such as amines or thiols.

Scientific Research Applications

2-Butoxyethyl 6-(cyclohex-2-en-1-yl)hexanoate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of more complex molecules. Its unique structure makes it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.

    Biology: This compound can be used in studies involving esterases, enzymes that hydrolyze ester bonds. It serves as a substrate to investigate the activity and specificity of these enzymes.

    Medicine: In medicinal chemistry, it is explored for its potential therapeutic properties. Researchers study its interactions with biological targets to develop new drugs.

    Industry: It is used in the formulation of specialty chemicals, including fragrances and flavorings, due to its unique odor and taste properties.

Mechanism of Action

The mechanism of action of 2-Butoxyethyl 6-(cyclohex-2-en-1-yl)hexanoate involves its interaction with specific molecular targets. In biological systems, esterases can hydrolyze the ester bond, releasing the corresponding alcohol and acid. These products can then participate in various biochemical pathways, exerting their effects on cellular processes.

Comparison with Similar Compounds

2-Butoxyethyl 6-(cyclohex-2-en-1-yl)hexanoate can be compared with other similar compounds such as:

Properties

CAS No.

6316-59-2

Molecular Formula

C18H32O3

Molecular Weight

296.4 g/mol

IUPAC Name

2-butoxyethyl 6-cyclohex-2-en-1-ylhexanoate

InChI

InChI=1S/C18H32O3/c1-2-3-14-20-15-16-21-18(19)13-9-5-8-12-17-10-6-4-7-11-17/h6,10,17H,2-5,7-9,11-16H2,1H3

InChI Key

COGBNPPQNRXZLA-UHFFFAOYSA-N

Canonical SMILES

CCCCOCCOC(=O)CCCCCC1CCCC=C1

Origin of Product

United States

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